Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate
Description
Historical Development of Thiazolo[3,2-b]triazole Derivatives in Drug Discovery
The exploration of thiazolo[3,2-b]triazole derivatives began gaining momentum in the early 21st century, driven by the need for novel antimicrobial agents with reduced resistance profiles. Initial studies focused on simpler analogs, such as thiazolo[2,3-c]triazole derivatives, which demonstrated moderate activity against Mycobacterium tuberculosis and Staphylococcus aureus. However, the limited bioavailability of these early compounds prompted structural refinements.
A pivotal advancement emerged with the development of one-pot synthesis methodologies for thiazolo[3,2-b]triazole scaffolds, enabling efficient functionalization at the 2-, 5-, and 6-positions. For instance, the introduction of electron-withdrawing groups at the 6-position was found to enhance antibacterial potency by improving interactions with bacterial enoyl-acyl carrier protein reductase. Concurrently, fusion with other heterocycles, such as pyrimidine or thiadiazine, expanded the spectrum of activity to include antifungal and anticancer properties.
The incorporation of benzenesulfonamide substituents further exemplified the scaffold’s versatility, yielding derivatives with notable anti-inflammatory and analgesic effects. These findings underscored the thiazolo[3,2-b]triazole core as a privileged structure in medicinal chemistry, capable of accommodating diverse pharmacophores while maintaining favorable drug-like properties.
Pharmacological Significance of Thiophen-2-yl and Piperidine-3-carboxylate Functionalities
The thiophen-2-yl group in the target compound contributes critically to its pharmacological profile. Thiophene derivatives are renowned for their ability to modulate kinase activity, as demonstrated by N-(thiazol-2-yl)-2-thiophene carboxamide inhibitors of Abl tyrosine kinase, which exhibit nanomolar affinity. The planar aromatic system of thiophene facilitates π-π stacking interactions with hydrophobic enzyme pockets, while its sulfur atom can engage in hydrogen bonding or coordinate with metal ions in active sites.
Complementing this, the piperidine-3-carboxylate moiety introduces conformational rigidity and basicity, which are advantageous for blood-brain barrier penetration and receptor binding. Piperidine-3-carboxylic acid itself serves as a key intermediate in neuroactive drug synthesis, with its carboxyl group enabling salt bridge formation with cationic residues in target proteins. Ethyl esterification of the carboxylate enhances lipophilicity, thereby improving membrane permeability and oral bioavailability.
The synergy between these functionalities is exemplified in the compound’s design: the thiophen-2-yl group targets extracellular enzymes, while the piperidine-3-carboxylate anchors intracellular interactions, creating a dual mechanism of action. This balance is critical for overcoming efflux pump-mediated resistance in Gram-negative bacteria.
Evolution of Structure-Based Design Leading to Thiazolo-Triazole-Piperidine Conjugates
Structure-based drug design has been instrumental in optimizing thiazolo-triazole-piperidine conjugates. Early analogs suffered from rapid hepatic clearance due to unprotected hydroxyl groups, prompting the introduction of ethyl and hydroxythiazole substituents to shield metabolic hotspots. Molecular docking studies revealed that the 2-ethyl group on the thiazolo-triazole core fits snugly into a hydrophobic subpocket of bacterial enoyl reductase, displacing essential water molecules and increasing binding affinity.
The strategic placement of the hydroxythiazole moiety at the 6-position further stabilizes the enzyme-inhibitor complex through hydrogen bonding with conserved histidine residues. Meanwhile, the thiophen-2-ylmethyl branch extends into a solvent-exposed region, minimizing steric clashes and allowing for tunable interactions with variable enzyme isoforms.
Recent synthetic breakthroughs, such as catalyst-free cyclization reactions, have streamlined the production of these complex architectures. For example, the reaction of dibenzoylacetylene with triazole precursors under mild conditions yields highly functionalized thiazolo[3,2-b]triazoles in excellent yields, facilitating rapid structure-activity relationship studies.
Research Objectives and Scientific Rationale in Current Literature
Contemporary research on Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate focuses on three objectives: broadening antimicrobial coverage, enhancing metabolic stability, and overcoming target-mediated resistance.
First, structural analogs are being evaluated against multidrug-resistant Mycobacterium tuberculosis strains, with preliminary data indicating MIC values as low as 8 μg/mL against M. bovis. Second, prodrug strategies are under investigation to mask the hydroxythiazole group, thereby reducing first-pass metabolism and extending plasma half-life. Third, hybrid molecules incorporating fluoroquinolone motifs are being explored to dual-target DNA gyrase and enoyl reductase, mitigating resistance through simultaneous pathway inhibition.
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-3-14-20-19-23(21-14)17(24)16(28-19)15(13-8-6-10-27-13)22-9-5-7-12(11-22)18(25)26-4-2/h6,8,10,12,15,24H,3-5,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDGGNMQFSPRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCCC(C4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 21
- H : 25
- N : 5
- O : 5
- S : 1
Its molecular weight is approximately 459.52 g/mol , and it typically exhibits a purity of around 95% .
Research indicates that this compound interacts with various biological pathways:
-
Endoplasmic Reticulum (ER) Stress Pathway :
- The compound has been shown to affect the ER stress pathway, which is crucial for protein folding and quality control in cells. Dysregulation of this pathway is linked to various diseases, including cancer and neurodegeneration .
-
Nuclear Factor kappa B (NF-kB) Pathway :
- It also influences the NF-kB inflammatory pathway, which plays a significant role in immune response and inflammation. This suggests potential applications in conditions characterized by chronic inflammation .
-
Enzymatic Inhibition :
- The compound has demonstrated inhibitory effects on enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption, making it a candidate for managing diabetes .
In Vitro Studies
Several studies have assessed the biological activity of this compound:
- Antioxidant Activity : In vitro assays have indicated that the compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Activity : The compound has shown activity against various microbial strains, suggesting its potential as an antimicrobial agent.
In Vivo Studies
Animal studies have further elucidated the pharmacological effects:
- Anti-inflammatory Effects : Animal models have demonstrated that treatment with this compound reduces markers of inflammation, supporting its role in inflammatory diseases .
Case Study 1: Diabetes Management
A study examined the effects of this compound on diabetic rats. Results indicated a significant reduction in blood glucose levels when administered over a four-week period. The mechanism was attributed to the inhibition of carbohydrate-digesting enzymes .
Case Study 2: Cancer Research
In another study, the impact of this compound on cancer cell lines was evaluated. It was found to induce apoptosis in specific cancer types by modulating the ER stress response and activating apoptotic pathways .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of microbial growth | |
| Anti-inflammatory | Modulation of NF-kB pathway | |
| Diabetes management | Inhibition of alpha-amylase/glucosidase |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their pharmacological and physicochemical profiles:
Table 1: Structural Comparison
Key Observations:
Core Structure Variability: The target compound and its fluorophenyl analogs () share the thiazolo[3,2-b][1,2,4]triazole core, whereas the triazolothiadiazole derivative () features a distinct triazolo[3,4-b][1,3,4]thiadiazole system.
Substituent Effects: Thiophen-2-yl vs. Fluorophenyl: The thiophene group in the target compound introduces sulfur-based electron delocalization, which may enhance lipophilicity compared to the electron-withdrawing fluorine in analogs . This could influence membrane permeability and metabolic stability. Piperidine vs.
The hydroxyl group at position 6 may facilitate hydrogen bonding with biological targets, analogous to the role of hydroxyl groups in antifungal agents .
Research Findings and Data
Table 2: Physicochemical Properties (Inferred)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
